molecular formula C7H11BF3KO3 B13497810 Potassium trifluoro((2-(methoxycarbonyl)tetrahydrofuran-2-yl)methyl)borate

Potassium trifluoro((2-(methoxycarbonyl)tetrahydrofuran-2-yl)methyl)borate

Cat. No.: B13497810
M. Wt: 250.07 g/mol
InChI Key: QGTXRFVBEPQGEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide typically involves the reaction of the corresponding boronic acid or ester with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require mild temperatures and can be carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various boronic acids, esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. This process involves the transfer of the trifluoroborate group to the palladium catalyst, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro({[2-(methoxycarbonyl)oxolan-2-yl]methyl})boranuide is unique due to its specific structure, which provides distinct reactivity and stability compared to other trifluoroborate compounds. Its oxolan-2-ylmethyl group offers unique steric and electronic properties, making it particularly useful in specific synthetic applications .

Properties

Molecular Formula

C7H11BF3KO3

Molecular Weight

250.07 g/mol

IUPAC Name

potassium;trifluoro-[(2-methoxycarbonyloxolan-2-yl)methyl]boranuide

InChI

InChI=1S/C7H11BF3O3.K/c1-13-6(12)7(3-2-4-14-7)5-8(9,10)11;/h2-5H2,1H3;/q-1;+1

InChI Key

QGTXRFVBEPQGEG-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1(CCCO1)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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